Gerambullindiol Gerambullindiol
Brand Name: Vulcanchem
CAS No.: 160896-55-9
VCID: VC0191323
InChI:
SMILES:
Molecular Formula: C22H35NO5S
Molecular Weight: 425.58

Gerambullindiol

CAS No.: 160896-55-9

Cat. No.: VC0191323

Molecular Formula: C22H35NO5S

Molecular Weight: 425.58

* For research use only. Not for human or veterinary use.

Gerambullindiol - 160896-55-9

CAS No. 160896-55-9
Molecular Formula C22H35NO5S
Molecular Weight 425.58

Chemical Structure and Properties

Gerambullindiol belongs to a class of sulphones derived from methylthiopropenoic acid amides. It contains a substituted phenethylamine moiety with a geranyloxy group that has undergone oxidative modification to form a diol functionality . This oxidation of the geranyl side chain is a key structural feature that distinguishes gerambullindiol from its related compounds.

Physical and Chemical Properties

Gerambullindiol has been chemically characterized with the following properties:

PropertyValue
Chemical FormulaC₂₂H₃₅NO₅S
Molecular Weight425.58 g/mol
CAS Number160896-55-9
Physical StateNot specified in literature
SolubilityLikely soluble in methanol (based on extraction methods)

The compound's molecular structure includes a sulphone group (SO₂) which links the methylthiopropenoic acid portion to the phenethylamine moiety. The geranyl side chain, which undergoes oxidation to form the characteristic diol group, is attached at the para position of the phenethylamine unit .

Natural Sources and Isolation

Botanical Sources

Gerambullindiol has been primarily isolated from Glycosmis angustifolia, a plant belonging to the Rutaceae family. This plant was collected and studied from Sri Lanka, as reported in the 1994 Phytochemistry publication .

Extraction and Isolation

The compound was isolated as one of several sulphone derivatives from the methanolic leaf extract of Glycosmis angustifolia. The extraction process typically involves:

  • Collection and preparation of plant material (leaves)

  • Methanol extraction of the plant material

  • Fractionation and purification procedures

  • Structural elucidation using spectroscopic methods

The process yields gerambullindiol alongside other related sulphones, forming a family of structurally related natural products .

Related Compounds

Family of Sulphones from Glycosmis Species

Gerambullindiol is part of a larger family of sulphones derived from methylthiopropenoic acid amides found in Glycosmis species. These compounds can be categorized based on their side chain modifications:

CompoundCharacteristic FeatureSource Plant
DambullinsPrenyloxy groups in para-positionGlycosmis species
GerambullinsGeranyloxy groups in para-positionGlycosmis species
GerambullindiolGeranyloxy group with diol modificationGlycosmis angustifolia
MethylgerambulloneGeranyl side chain with ketone modificationGlycosmis angustifolia
MethylisogerambulloneIsomeric form with ketone modificationGlycosmis angustifolia

The dambullin and gerambullin structures have also been identified in other Glycosmis species, such as Glycosmis chlorosperma, indicating the taxonomic significance of these compounds within the genus .

Structural Relationships

The structural relationships among these compounds provide insight into their biosynthetic pathways. The progression from gerambullin to gerambullindiol represents an oxidative modification pathway that likely occurs in the plant. The oxidation of the geranyl side chain leads to the formation of the diol functionality, which further distinguishes this compound from its precursors .

Biological Activities

Structure-Activity Relationships

The presence of the diol functionality in gerambullindiol, as opposed to the ketone groups in methylgerambullone and methylisogerambullone, may confer distinct biological properties. The hydroxyl groups could potentially serve as hydrogen bond donors/acceptors in interactions with biological targets, possibly influencing the compound's bioactivity profile compared to its related analogues .

Research Status and Future Perspectives

Current Research Status

Research on gerambullindiol appears to be relatively limited, with most information derived from phytochemical studies of Glycosmis species. The compound was reported in the 1994 Phytochemistry publication, and subsequent dedicated studies specifically focusing on this compound seem sparse based on the available search results .

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